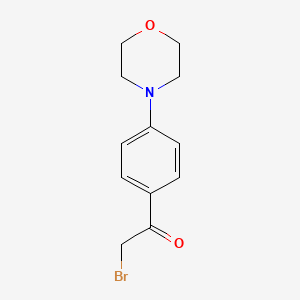
2-溴-1-(4-吗啉基苯基)乙酮
描述
2-Bromo-1-(4-morpholinophenyl)ethanone is a chemical compound that is part of a broader class of brominated acetophenone derivatives. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The compound features a bromine atom attached to an acetophenone moiety, which is further substituted with a morpholine ring, a feature that could influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated acetophenone derivatives can be achieved through various methods. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which suggests that a similar approach might be applicable for the synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone . Additionally, the synthesis of related compounds, such as (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one, is performed via Crossed-Aldol condensation, indicating that the brominated morpholinophenyl moiety can participate in further chemical transformations .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related bromophenyl compounds have been studied using both experimental and theoretical methods, such as Gaussian09 software package . These studies provide insights into the geometrical parameters, stability, and charge distribution within the molecule, which are crucial for understanding the reactivity and interaction of the compound with other molecules. The molecular electrostatic potential analysis indicates regions of electron density, which are important for predicting sites of reactivity.
Chemical Reactions Analysis
Brominated acetophenone derivatives can undergo various chemical reactions. For example, the derivatization of carboxylic acids using 4'-bromophenacyl triflate demonstrates the reactivity of bromophenones in esterification reactions . This suggests that 2-Bromo-1-(4-morpholinophenyl)ethanone could potentially be used as a derivatizing agent or undergo similar transformations. The absence of photolytic phenomena in certain solvents for a related compound also provides information on the stability of these molecules under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenone derivatives are influenced by their molecular structure. The presence of substituents such as the morpholine ring and the bromine atom can affect the compound's boiling point, melting point, solubility, and spectral properties. The antimicrobial activities of some bromophenyl compounds have been evaluated, indicating potential biological relevance . Additionally, the antioxidant properties of bromophenol derivatives have been assessed, showing that these compounds can exhibit significant radical scavenging activities .
科学研究应用
Antimicrobial Activity
2-Bromo-1-(4-morpholinophenyl)ethanone has been utilized in synthesizing compounds with notable antimicrobial properties. For example, it has been used in the molecular docking study of novel synthesized pyrazole derivatives, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Khumar, Ezhilarasi & Prabha, 2018). Additionally, its derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various bacterial strains (Balaji et al., 2017).
Synthesis of Novel Compounds
This chemical is instrumental in synthesizing a range of novel compounds. A study demonstrated its use in creating new pyrimidines and thiazolidinones, all of which were screened for antibacterial activity (Merugu, Ramesh & Sreenivasulu, 2010). Moreover, it has been used in the design and synthesis of novel thiophene derivatives, which were evaluated for anti-inflammatory activity (Helal et al., 2015).
Molecular Docking and Synthesis Studies
2-Bromo-1-(4-morpholinophenyl)ethanone is significant in molecular docking studies, aiding in the in silico screening of bioactive compounds. This has been particularly useful in the discovery of compounds with potential biological activities (Thanusu, Kanagarajan & Gopalakrishnan, 2010).
Synthetic Methodologies
This compound has also been employed in various synthetic methodologies. For instance, its derivatives were used in a study exploring the synthesis of alpha, beta-unsaturated ketones as chalcone analogues, demonstrating a novel method for creating a wide variety of these analogues (Curti, Gellis & Vanelle, 2007).
安全和危害
“2-Bromo-1-(4-morpholinophenyl)ethanone” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMZFJPRSTGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383631 | |
| Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-morpholinophenyl)ethanone | |
CAS RN |
210832-85-2 | |
| Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-yl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

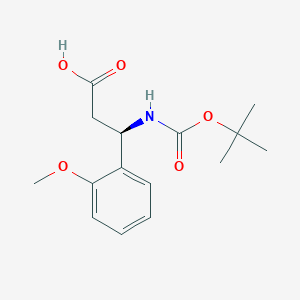

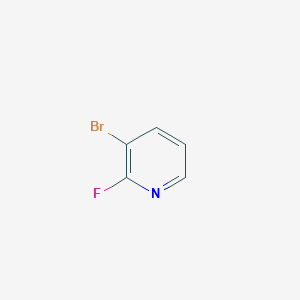
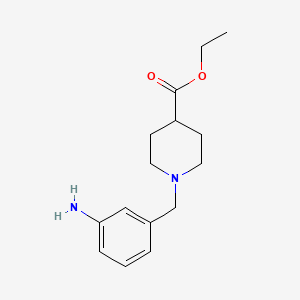
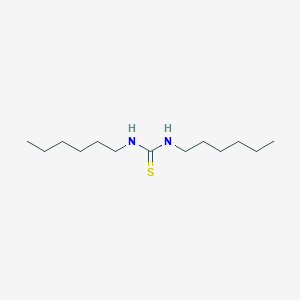
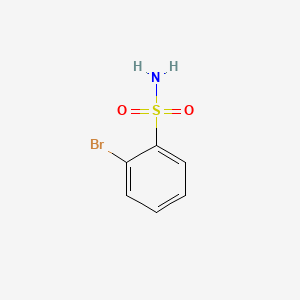
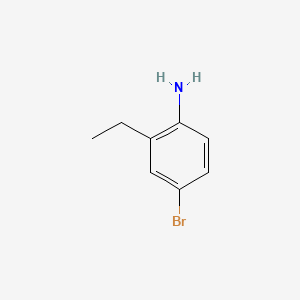
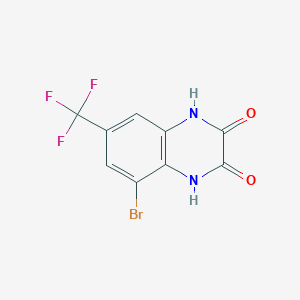
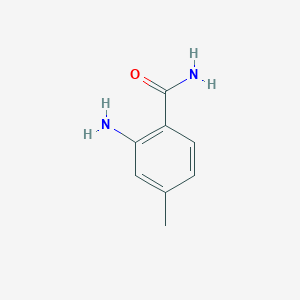
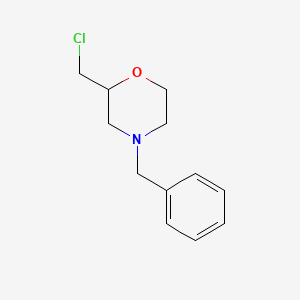
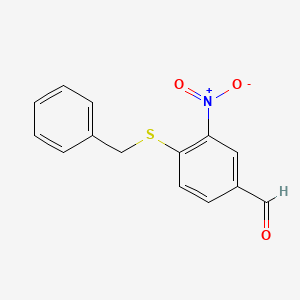
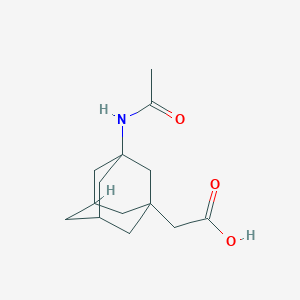
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)
